molecular formula C11H8O3 B14277918 3-Methoxyazulene-1,5-dione CAS No. 161467-12-5

3-Methoxyazulene-1,5-dione

Cat. No.: B14277918
CAS No.: 161467-12-5
M. Wt: 188.18 g/mol
InChI Key: GYXWRQCCEZDSSL-UHFFFAOYSA-N
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Description

3-Methoxyazulene-1,5-dione is an organic compound characterized by its azulene core structure, which is a bicyclic hydrocarbon consisting of fused five- and seven-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazulene-1,5-dione typically involves the following steps:

    Starting Materials: The synthesis often begins with azulene or its derivatives.

    Methoxylation: Introduction of the methoxy group (-OCH₃) is achieved through reactions with methanol or other methoxylating agents under acidic or basic conditions.

    Oxidation: The formation of the 1,5-dione structure involves oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing catalysts and controlled reaction environments to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex dione structures.

    Reduction: Reduction reactions can convert the dione groups into hydroxyl groups, leading to the formation of diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products:

    Oxidation: Higher-order diones.

    Reduction: Diols.

    Substitution: Various substituted azulene derivatives.

Scientific Research Applications

3-Methoxyazulene-1,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methoxyazulene-1,5-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in the inflammatory response.

Comparison with Similar Compounds

    Azulene: The parent hydrocarbon structure, lacking the methoxy and dione functionalities.

    1,4-Dimethoxyazulene: A derivative with methoxy groups at different positions.

    Azulene-1,5-dione: Lacks the methoxy group but shares the dione structure.

Uniqueness: 3-Methoxyazulene-1,5-dione is unique due to the presence of both the methoxy group and the 1,5-dione structure, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

CAS No.

161467-12-5

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

3-methoxyazulene-1,5-dione

InChI

InChI=1S/C11H8O3/c1-14-11-6-10(13)8-4-2-3-7(12)5-9(8)11/h2-6H,1H3

InChI Key

GYXWRQCCEZDSSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=CC=CC(=O)C=C21

Origin of Product

United States

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